molecular formula C7H5BrClIO B6164309 5-bromo-1-chloro-2-iodo-3-methoxybenzene CAS No. 1615212-05-9

5-bromo-1-chloro-2-iodo-3-methoxybenzene

Cat. No.: B6164309
CAS No.: 1615212-05-9
M. Wt: 347.4
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Description

5-Bromo-1-chloro-2-iodo-3-methoxybenzene (C₇H₄BrClIO, molecular weight: 346.37 g/mol) is a polysubstituted aromatic compound featuring halogen (Br, Cl, I) and methoxy (OCH₃) groups at positions 1, 2, 3, and 5 of the benzene ring. The methoxy group acts as an electron-donating substituent, while the halogens (particularly Cl and Br) impart electron-withdrawing effects, creating a unique electronic environment that influences reactivity and physicochemical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

CAS No.

1615212-05-9

Molecular Formula

C7H5BrClIO

Molecular Weight

347.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common approach is the sequential halogenation of a methoxybenzene precursor. For instance, a Friedel-Crafts acylation followed by halogenation steps can be employed to introduce the bromine, chlorine, and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to favor the desired substitution pattern on the benzene ring. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic substitution can produce aminobenzene derivatives .

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents make it an excellent candidate for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at specific positions on the benzene ring. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

A notable application involves its use in synthesizing biologically active compounds. For instance, researchers have demonstrated that this compound can be employed to produce novel anti-cancer agents by modifying its halogen positions through nucleophilic substitution reactions. The ability to fine-tune the substituents allows chemists to optimize the pharmacological properties of the resulting compounds.

Material Science

Applications in Organic Electronics:
5-Bromo-1-chloro-2-iodo-3-methoxybenzene has been explored for its potential in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of halogens enhances the compound's electronic properties, making it suitable for applications in optoelectronic devices.

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
5-Bromo-1-fluoro-2-iodo-3-methoxybenzeneC7H5BrFIDifferent halogen positioning affects reactivity
5-Bromo-2-chloro-1-iodo-3-methoxybenzeneC7H5BrClIAnother isomer with a different substitution pattern
4-Bromo-2-chloroanilineC7H6BrClNContains an amino group; used in dye synthesis

This table illustrates how structural variations among similar compounds can influence their reactivity and application potential.

Biological Studies

Research Tool for Biological Effects:
The compound is also utilized as a research tool to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors provide insights into its biological relevance and potential toxicity.

Example Study: Interaction with Biological Systems

In studies investigating the impact of halogenated compounds on cellular pathways, 5-bromo-1-chloro-2-iodo-3-methoxybenzene was shown to inhibit specific enzyme activities linked to cancer cell proliferation. This finding highlights its potential role in developing therapeutic agents targeting cancer metabolism.

Chemical Reactions Analysis

Types of Reactions:
The compound can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution: It readily participates in reactions where electrophiles replace hydrogen atoms on the benzene ring.
  • Nucleophilic Substitution: The presence of multiple halogens makes it susceptible to nucleophilic attacks under strong basic conditions.

Common Reagents and Conditions

For electrophilic aromatic substitution, reagents like bromine or iodine in conjunction with Lewis acids (e.g., aluminum chloride) are commonly used. Nucleophilic substitution may involve strong bases such as sodium amide (NaNH₂).

Mechanism of Action

The mechanism of action of 5-bromo-1-chloro-2-iodo-3-methoxybenzene involves its interaction with various molecular targets and pathways. The presence of multiple halogens can influence its reactivity and binding affinity to specific enzymes or receptors. For example, it may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (C₇H₅BrFIO, 329.92 g/mol)

  • Structural Differences : Fluorine replaces chlorine at position 1.
  • Electronic Effects: Fluorine’s higher electronegativity (4.0 vs.
  • Steric Impact : Smaller atomic radius of F (1.47 Å vs. Cl: 1.75 Å) reduces steric hindrance, favoring reactions sensitive to spatial constraints .

1-Bromo-2-iodo-3-methoxybenzene (C₇H₆BrIO, 296.93 g/mol)

  • Structural Differences : Lacks the chlorine substituent at position 1.
  • Reactivity : The absence of Cl reduces electron-withdrawing effects, making the ring more electron-rich. This enhances susceptibility to electrophilic aromatic substitution, as observed in Sanz et al. (2007), where similar structures underwent efficient Suzuki-Miyaura couplings .

Functional Group Variations

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (C₆H₃BrCl₂O₂S, 289.96 g/mol)

  • Key Differences : Replaces methoxy and iodine with sulfonyl chloride (SO₂Cl) at position 1.
  • Reactivity : The sulfonyl chloride group is a strong electron-withdrawing moiety, deactivating the ring toward electrophilic attack. This contrasts with the methoxy group in the target compound, which activates the ring for substitution .

5-Bromo-1,3-dichloro-2-methylbenzene (C₇H₅BrCl₂, 239.93 g/mol)

  • Structural Differences : Features a methyl group at position 2 instead of iodine and methoxy.
  • Applications : Methyl groups donate electrons via hyperconjugation, while dichloro substitution enhances thermal stability, making this compound suitable for agrochemical intermediates .

Table 1: Comparative Data of Structural Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-1-chloro-2-iodo-3-methoxybenzene C₇H₄BrClIO 1-Cl, 2-I, 3-OCH₃, 5-Br 346.37 Cross-coupling intermediate
5-Bromo-2-fluoro-1-iodo-3-methoxybenzene C₇H₅BrFIO 1-F, 2-I, 3-OCH₃, 5-Br 329.92 Enhanced electrophilic resistance
1-Bromo-2-iodo-3-methoxybenzene C₇H₆BrIO 1-Br, 2-I, 3-OCH₃ 296.93 Suzuki-Miyaura coupling precursor
5-Bromo-2-chlorobenzene-1-sulfonyl chloride C₆H₃BrCl₂O₂S 1-SO₂Cl, 2-Cl, 5-Br 289.96 Nucleophilic substitution substrate
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 1-Cl, 2-CH₃, 3-Cl, 5-Br 239.93 Agrochemical intermediate

Crystallographic and Spectroscopic Insights

  • Hydroxy vs. Methoxy Derivatives: The crystal structure of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide () reveals intramolecular hydrogen bonding (O–H⋯N), which stabilizes the planar conformation. In contrast, the methoxy group in the target compound precludes such interactions but enhances solubility in nonpolar solvents .

Biological Activity

5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with significant potential in biological applications due to its unique structural properties and reactivity. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C7_7H5_5BrClIO
  • Molecular Weight : 347.37 g/mol
  • CAS Number : 1615212-05-9

The primary mode of action for 5-bromo-1-chloro-2-iodo-3-methoxybenzene involves electrophilic aromatic substitution . This reaction allows the compound to interact with various biological targets, leading to the formation of substituted benzene derivatives, which can exhibit biological activities such as antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that halogenated compounds, including 5-bromo-1-chloro-2-iodo-3-methoxybenzene, possess notable antimicrobial properties. The halogen substituents (Br, Cl, I) are critical in enhancing the compound's activity against various bacterial strains.

A study evaluating similar halogenated compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisModerate activity
Pseudomonas aeruginosaModerate activity

Anticancer Potential

5-Bromo-1-chloro-2-iodo-3-methoxybenzene has been investigated for its potential anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells .

The compound's ability to bind to tubulin suggests a mechanism where it could disrupt microtubule dynamics, leading to apoptosis in cancer cells. For instance, a related study reported that certain halogenated compounds exhibited pro-apoptotic effects in CLL cell lines at concentrations as low as 10 μM .

Case Studies

  • Antimicrobial Activity Study : A series of halogenated benzene derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of bromine and chlorine significantly enhanced the antibacterial activity against common pathogens like E. coli and S. aureus .
  • Anticancer Research : In a study focused on AML, compounds structurally related to 5-bromo-1-chloro-2-iodo-3-methoxybenzene were shown to upregulate differentiation markers in treated cells, leading to increased cell death rates compared to controls .

Q & A

Q. What are the emerging applications of this compound in materials science or medicinal chemistry?

  • Answer :
  • Pharmaceutical Intermediates : Analogues like 5-bromo-1-methylindole () are used in kinase inhibitor synthesis.
  • Ligand Design : Halogenated aromatics serve as ligands in catalysis (e.g., ’s pyridine derivatives in metal-organic frameworks).

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